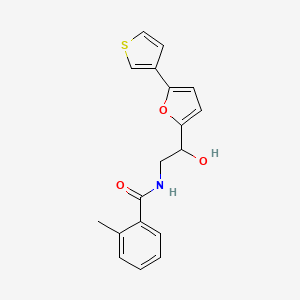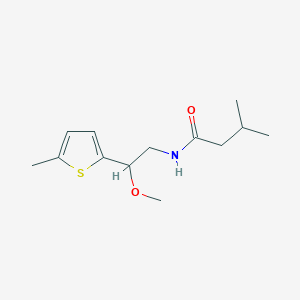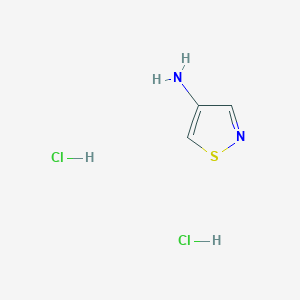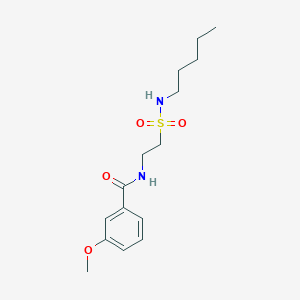![molecular formula C13H17N3O B2383831 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-64-8](/img/structure/B2383831.png)
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPDD and is a member of the pyrazolopyridine family. CPDD has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of CPDD is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and receptors in the body. CPDD has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by CPDD may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CPDD has a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, CPDD has been shown to have anticonvulsant and anxiolytic effects. CPDD has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
CPDD has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. CPDD is also relatively stable, which makes it easier to handle and store. However, there are also some limitations to the use of CPDD in laboratory experiments. Its complex synthesis process and specialized equipment requirements make it more difficult and expensive to work with than some other compounds.
Future Directions
There are several potential future directions for research on CPDD. One area of interest is the development of CPDD-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of CPDD's effects on the brain and its potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPDD and its potential side effects.
Synthesis Methods
CPDD can be synthesized through a multi-step process that involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then reacted with 3,4-dimethylpyridine-2-carboxylic acid to form the final product, CPDD. The synthesis of CPDD is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
CPDD has been shown to have potential therapeutic applications in a variety of scientific research areas. One of the most promising applications of CPDD is in the treatment of cancer. CPDD has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, CPDD has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
properties
IUPAC Name |
2-cyclopentyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)16(15-13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHINRGJKITJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)
![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)


![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)
![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)
![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)



![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)